![molecular formula C15H11BrN4OS2 B2502699 1-((4-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1216500-45-6](/img/structure/B2502699.png)
1-((4-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Description
1-((4-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C15H11BrN4OS2 and its molecular weight is 407.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
1-((4-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one and its derivatives have been a focus in the synthesis of new chemical compounds. Researchers have developed various functionalized derivatives through different synthesis processes. For instance, Shawali et al. (2006) synthesized derivatives via the reaction of hydrazonoyl halides with specific thioxo derivatives, exploring the mechanism and regioselectivity of these reactions (Shawali et al., 2006). Similarly, Davoodnia et al. (2008) prepared new pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones through a heterocyclization process (Davoodnia et al., 2008).
Potential Inhibitors of 15-Lipoxygenase
Some derivatives have been evaluated for their potential as inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory and allergic reactions. Asghari et al. (2016) synthesized new derivatives and evaluated them as potential inhibitors, finding compounds with significant inhibitory activity (Asghari et al., 2016).
Antimicrobial Activities
Several studies have assessed the antimicrobial activities of these compounds. Hossain and Bhuiyan (2009) prepared fused pyrimidines and evaluated their antimicrobial activity, demonstrating effectiveness against various microbes (Hossain & Bhuiyan, 2009). Farghaly et al. (2011) also synthesized a series of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, evaluating their antimicrobial properties (Farghaly et al., 2011).
Synthesis and Characterization
The synthesis and characterization of these compounds are pivotal in understanding their properties and potential applications. Afrough et al. (2017) synthesized a new series of derivatives and conducted a detailed characterization to elucidate their structure and properties (Afrough et al., 2017).
Anti-inflammatory Activity
Investigations into the anti-inflammatory activities of these compounds have also been conducted. Pan et al. (2015) synthesized a series of derivatives and evaluated their anti-inflammatory activity, identifying compounds with significant inhibitory effects (Pan et al., 2015).
properties
IUPAC Name |
12-[(4-bromophenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4OS2/c1-19-13(21)12-11(6-7-22-12)20-14(19)17-18-15(20)23-8-9-2-4-10(16)5-3-9/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAYUKYLYDERQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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